PY-60

Übersicht

Beschreibung

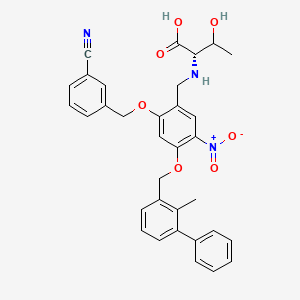

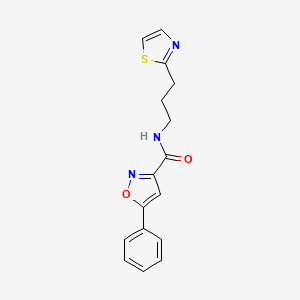

PY-60 is a small-molecule activator of the transcriptional coactivator Yes-associated protein (YAP). It specifically targets annexin A2, a central scaffolding protein in the Hippo pathway, with a dissociation constant (Kd) of 1.4 micromolar . This compound is known for its ability to promote regenerative repair of cutaneous wounds in both pig and human models .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of PY-60 involves multiple steps, including the formation of a thiazole ring and subsequent functionalization. The detailed synthetic route is proprietary and not fully disclosed in public literature. it typically involves the use of common organic synthesis techniques such as condensation reactions, cyclization, and purification through chromatography .

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization and large-scale chromatography .

Analyse Chemischer Reaktionen

Reaktionstypen: PY-60 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an this compound zu modifizieren.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Reagenzien wie Halogene oder Nucleophile unter geeigneten Bedingungen.

Hauptprodukte: Die bei diesen Reaktionen gebildeten Hauptprodukte hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation hydroxylierte Derivate ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen einführen können .

Wissenschaftliche Forschungsanwendungen

PY-60 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Werkzeugverbindung zur Untersuchung des Hippo-Signalwegs und der YAP-Aktivierung verwendet.

Biologie: Untersucht die Rolle von YAP bei der Zellproliferation und -differenzierung.

Medizin: Erforscht potenzielle therapeutische Anwendungen bei Wundheilung und regenerativer Medizin.

Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Materialien und Arzneimittel.

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es direkt an Annexin A2 bindet und so seine normale zelluläre Funktion der Unterdrückung der YAP-Aktivität antagonisiert. Diese Bindung führt zur Aktivierung von YAP-abhängigen transkriptionellen Programmen und fördert die Zellproliferation und Gewebsregeneration. Die beteiligten molekularen Zielstrukturen umfassen Annexin A2 und YAP, mit nachgeschalteten Auswirkungen auf verschiedene Gene, die an Zellwachstum und -reparatur beteiligt sind .

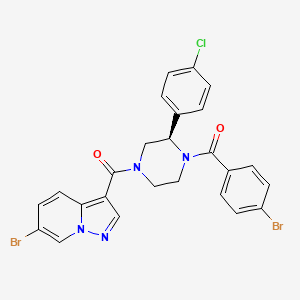

Ähnliche Verbindungen:

- Hydrocortisonacetat

- Hydrocortison-17-butyrat

- Dexamethasonacetat

- Amcinonid

- Timonacic

Vergleich: this compound ist einzigartig in seiner spezifischen Aktivierung von YAP durch die gezielte Ansprache von Annexin A2. Im Gegensatz zu anderen Verbindungen, die möglicherweise breitere oder andere Wirkmechanismen haben, macht die Spezifität von this compound es zu einem wertvollen Werkzeug für die Untersuchung des Hippo-Signalwegs und seiner Rolle in zellulären Prozessen .

Wirkmechanismus

PY-60 exerts its effects by directly binding to annexin A2, thereby antagonizing its normal cellular function of repressing YAP activity. This binding leads to the activation of YAP-dependent transcriptional programs, promoting cellular proliferation and tissue regeneration. The molecular targets involved include annexin A2 and YAP, with downstream effects on various genes involved in cell growth and repair .

Vergleich Mit ähnlichen Verbindungen

- Hydrocortisone acetate

- Hydrocortisone 17-butyrate

- Dexamethasone acetate

- Amcinonide

- Timonacic

Comparison: PY-60 is unique in its specific activation of YAP through annexin A2 targeting. Unlike other compounds that may have broader or different mechanisms of action, this compound’s specificity makes it a valuable tool for studying the Hippo pathway and its role in cellular processes .

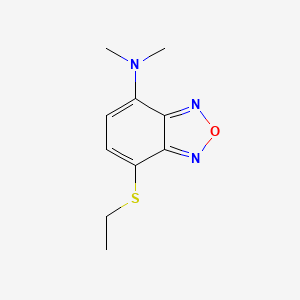

Eigenschaften

IUPAC Name |

5-phenyl-N-[3-(1,3-thiazol-2-yl)propyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c20-16(18-8-4-7-15-17-9-10-22-15)13-11-14(21-19-13)12-5-2-1-3-6-12/h1-3,5-6,9-11H,4,7-8H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFASECSYKSMYET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCCC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2765218-56-0 | |

| Record name | PY-60 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SV956D8WK8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

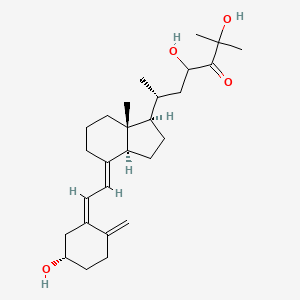

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

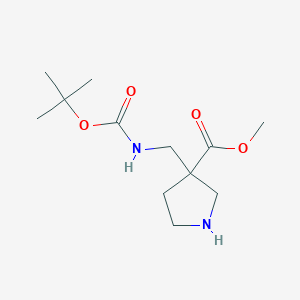

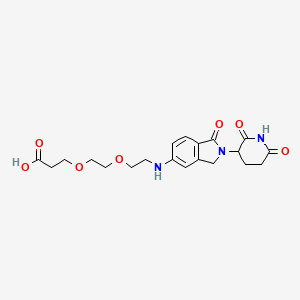

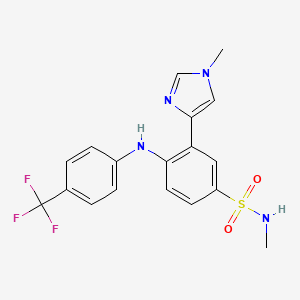

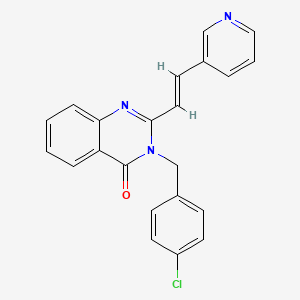

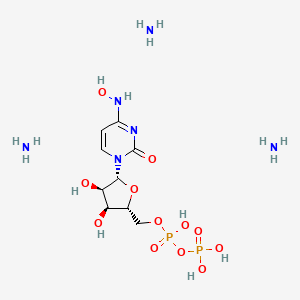

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4R,5S)-2-azabicyclo[2.2.2]octan-5-ol](/img/structure/B8195825.png)

![(4R,5R)-2-azabicyclo[2.2.2]octan-5-ol;hydrochloride](/img/structure/B8195839.png)

![tert-butyl (4R,5R)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B8195850.png)

![6-Benzyl-5,6,7,8-tetrahydro-[2,6]naphthyridin-3-ol](/img/structure/B8195853.png)

![N-[(2R)-4-(2-cyanopyrrol-1-yl)-1-(4-methylpiperidin-1-yl)-1-oxobutan-2-yl]-1H-indole-4-sulfonamide](/img/structure/B8195902.png)